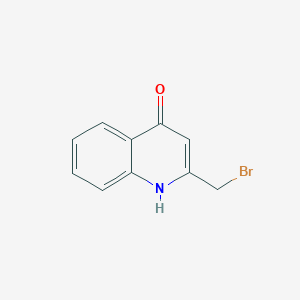
5-Bromo-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-propoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom at the 5th position, a propoxy group at the 2nd position, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-propoxybenzenesulfonamide typically involves the bromination of 2-propoxybenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-propoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of 5-azido-2-propoxybenzenesulfonamide or 5-thiocyanato-2-propoxybenzenesulfonamide.
Oxidation Reactions: Formation of 5-bromo-2-propoxybenzaldehyde or 5-bromo-2-propoxybenzoic acid.
Reduction Reactions: Formation of 5-bromo-2-propoxybenzenamine.
Scientific Research Applications
Chemistry: 5-Bromo-2-propoxybenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It is also used in the development of new drugs targeting specific biological pathways.
Medicine: this compound has potential applications in the development of antimicrobial and anticancer agents. Its sulfonamide group is known to inhibit the activity of certain enzymes, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The bromine atom and propoxy group contribute to the compound’s overall binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthase.
Receptors: Potential interaction with G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
5-Bromo-2-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a propoxy group.
5-Chloro-2-propoxybenzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-Propoxybenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness: 5-Bromo-2-propoxybenzenesulfonamide is unique due to the presence of both the bromine atom and the propoxy group, which confer specific reactivity and binding properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12BrNO3S |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
5-bromo-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3,(H2,11,12,13) |
InChI Key |
UJISFXUUCXDGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)
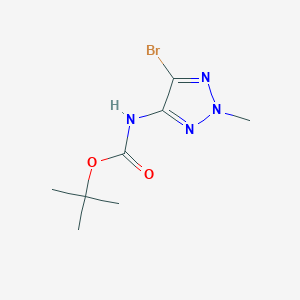

![Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13512664.png)
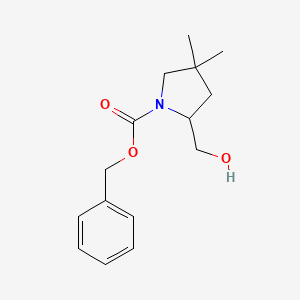

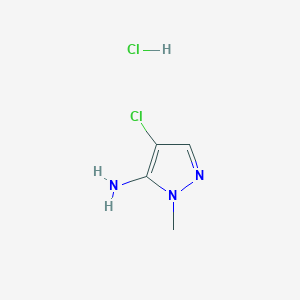
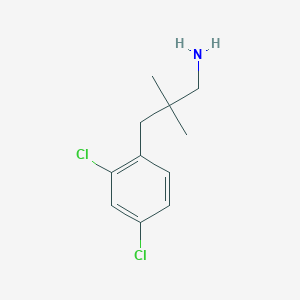
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine](/img/structure/B13512681.png)
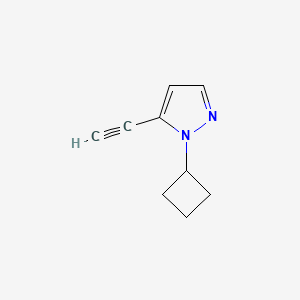
![[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)
